Cas no 1805937-72-7 (1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene)
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-4-fluoro-5-nitrobenzotrifluoride
- 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
- CM13211
- BS-31373
- SCHEMBL20477136
- SRLDZKXOCHTLHB-UHFFFAOYSA-N
- MFCD26960584
- EN300-6477871
- 1805937-72-7
- AKOS027328447
-
- MDL: MFCD26960584
- Inchi: 1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
- InChI Key: SRLDZKXOCHTLHB-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C(F)(F)F)C=1)[N+](=O)[O-])F
Computed Properties
- Exact Mass: 286.92050g/mol
- Monoisotopic Mass: 286.92050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.8
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B206100-250mg |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene |
1805937-72-7 | 250mg |
$ 475.00 | 2022-06-07 | ||
| TRC | B206100-500mg |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene |
1805937-72-7 | 500mg |
$ 795.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D963009-5g |
3-Bromo-4-fluoro-5-nitrobenzotrifluoride |
1805937-72-7 | 95% | 5g |
$260 | 2024-06-06 | |
| Apollo Scientific | PC99381-250mg |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene |
1805937-72-7 | 250mg |
£25.00 | 2025-02-22 | ||
| Apollo Scientific | PC99381-1g |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene |
1805937-72-7 | 1g |
£66.00 | 2025-02-22 | ||
| Apollo Scientific | PC99381-5g |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene |
1805937-72-7 | 5g |
£231.00 | 2025-02-22 | ||
| abcr | AB478900-1 g |
3-Bromo-4-fluoro-5-nitrobenzotrifluoride; . |
1805937-72-7 | 1g |
€163.80 | 2023-04-20 | ||
| abcr | AB478900-5 g |
3-Bromo-4-fluoro-5-nitrobenzotrifluoride; . |
1805937-72-7 | 5g |
€425.80 | 2023-01-20 | ||
| abcr | AB478900-250 mg |
3-Bromo-4-fluoro-5-nitrobenzotrifluoride; . |
1805937-72-7 | 250mg |
€101.30 | 2023-04-20 | ||
| Enamine | EN300-6477871-0.05g |
1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene |
1805937-72-7 | 95.0% | 0.05g |
$19.0 | 2025-03-15 |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene Suppliers
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
Comprehensive Introduction to 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene (CAS No. 1805937-72-7)
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene (CAS No. 1805937-72-7) is a highly specialized aromatic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine, fluorine, nitro, and trifluoromethyl substituents, makes it a valuable intermediate in organic synthesis. Researchers and industries are increasingly interested in this compound due to its potential applications in developing novel active pharmaceutical ingredients (APIs) and crop protection agents.
The growing demand for fluorinated compounds in modern chemistry has positioned 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene as a key building block. Fluorination is a critical strategy in drug design, as it often enhances bioavailability and metabolic stability. This aligns with current trends in drug discovery, where fluorine-containing molecules account for over 30% of newly approved pharmaceuticals. The compound's nitro group also offers versatile reactivity for further functionalization, making it attractive for high-throughput screening libraries.
From an industrial perspective, CAS 1805937-72-7 demonstrates excellent compatibility with modern green chemistry principles. Recent advancements in catalytic halogenation and selective fluorination techniques have improved its synthetic accessibility. Environmental concerns regarding persistent organic pollutants have driven innovation in developing more sustainable derivatives, with this compound serving as a prototype for eco-friendly chemical design.
The compound's thermal stability and solubility profile make it particularly useful in material science applications. There's emerging interest in its potential for creating advanced polymers with unique electronic properties. The trifluoromethyl group contributes to lipophilicity, a desirable characteristic for membrane-permeable materials in biomedical engineering. These attributes answer frequent search queries about specialty chemicals for electronic materials and high-performance polymers.
Analytical characterization of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The pharmaceutical industry particularly values its consistent batch-to-batch reproducibility, addressing common quality control challenges. Recent publications have highlighted its utility in multistep synthesis routes, especially for heterocyclic compounds with potential biological activity.
Storage and handling of this compound require standard laboratory precautions, similar to other halogenated aromatics. Proper chemical compatibility assessments are recommended when designing reaction systems. The scientific community continues to explore its reactivity patterns through computational chemistry models and mechanistic studies, responding to growing interest in predictive organic synthesis methodologies.
Market analysis indicates steady growth in demand for multifunctional benzene derivatives like CAS 1805937-72-7, particularly from the contract research organization sector. Its versatility supports diverse research directions, from medicinal chemistry to material innovation. As synthetic methodologies evolve, this compound continues to demonstrate significant potential across multiple scientific disciplines.
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